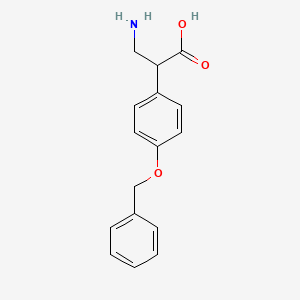![molecular formula C18H14N2O B11846239 5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one CAS No. 88264-01-1](/img/structure/B11846239.png)
5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one typically involves the construction of the pyrrole ring through palladium-catalyzed sequential cross-coupling reactions and cyclization processes . The starting materials and specific reaction conditions can vary, but common reagents include substituted aldehydes and other organic compounds that facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using efficient catalysts, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrroloquinoline structure and have been studied for their biological activities.
3H-pyrrolo[2,3-c]quinolin-4(5H)-ones: These compounds have a similar core structure and are synthesized using similar methods.
Uniqueness
5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88264-01-1 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
5-methyl-1-phenylpyrrolo[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C18H14N2O/c1-19-16-10-6-5-9-14(16)17-15(18(19)21)11-12-20(17)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
JQWSLMLPTYYRHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=CN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



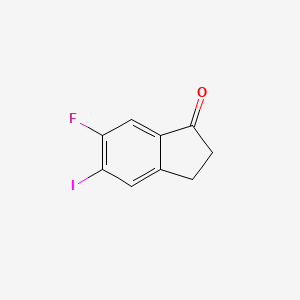
![Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846165.png)
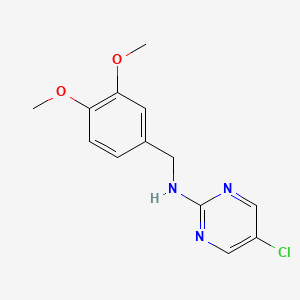
![6-Quinolinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11846186.png)
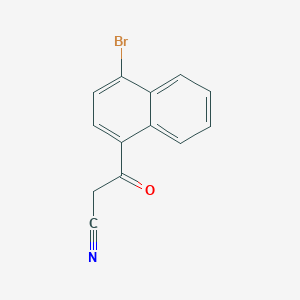
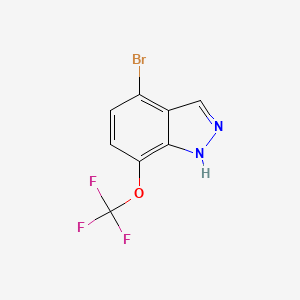



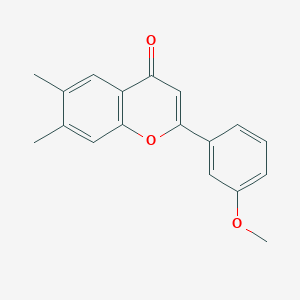
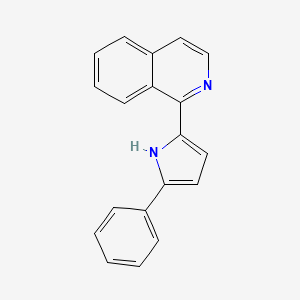
![3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine](/img/structure/B11846226.png)
